molecular formula C12H14O4S B1614225 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone CAS No. 898772-64-0

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone

Cat. No. B1614225
CAS RN: 898772-64-0
M. Wt: 254.3 g/mol
InChI Key: OZOZLVSLTMWLPZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-thienyl 3-oxobutyl ketone (5-DOTOBK) is a compound that has been widely studied in recent years due to its potential applications in medicinal chemistry and biochemistry. This compound has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 5-DOTOBK has been studied for its ability to act as a potential drug lead in the development of new therapeutic agents.

Scientific Research Applications

Anticancer Agent Development

The structural motif of 1,3-dioxolane is significant in the design of anticancer agents. Compounds with this motif have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, indoles bearing a 1,3-dioxolane moiety have shown promising results against prostate, pancreatic, and leukemia cancer cell lines . The compound could potentially be used as a scaffold for developing new anticancer molecules, leveraging its 1,3-dioxolane structure to enhance activity and specificity.

Chiral Synthesis for Pharmaceuticals

Chirality is a crucial aspect of pharmaceuticals, affecting the safety and efficacy of drugs. Biocatalytic processes utilizing microorganisms and enzymes can transform synthetic chemicals into chiral alcohols and amino acids with high selectivity. The 1,3-dioxolane group within the compound can be instrumental in the enzymatic preparation of chiral intermediates, which are essential for the synthesis of various pharmaceuticals .

Organoselenium Compound Synthesis

Organoselenium compounds have diverse applications, including in the development of new drugs and materials. The synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been reported, highlighting the potential of 1,3-dioxolane derivatives in this field . The compound could be explored for the synthesis of organoselenium compounds with unique properties and applications.

Molecular Diversity and Drug Discovery

The 1,3-dioxolane structure is a valuable component in the pursuit of molecular diversity in drug discovery. It can be used to create a variety of structurally diverse molecules with potential biological activities. The compound could serve as a template for further optimization to develop a comprehensive understanding of the structure–activity relationships of molecules in drug discovery .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOZLVSLTMWLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641900
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone

CAS RN

898772-64-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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